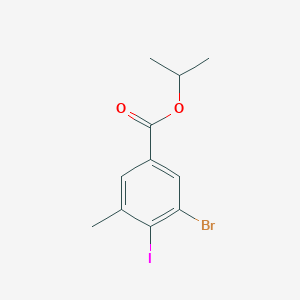

Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate

Description

Contextualization of Multi-Halogenated Aromatic Scaffolds in Modern Organic Synthesis

Multi-halogenated aromatic scaffolds are of considerable importance in modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules. These compounds, characterized by an aromatic ring substituted with multiple halogen atoms, are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. fiveable.mechemistrylearner.com The nature, number, and position of the halogen substituents can profoundly influence the electronic properties, reactivity, and biological activity of the molecule. iitk.ac.innih.gov For instance, the introduction of different halogens, such as bromine and iodine, onto the same aromatic ring provides opportunities for selective, sequential chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. fiveable.me This differential reactivity allows for the stepwise introduction of various functional groups, enabling the construction of highly complex and precisely substituted aromatic systems.

Significance of Benzoate (B1203000) Esters as Synthetic Intermediates and Target Molecules

Benzoate esters are a well-established class of compounds with significant utility in organic chemistry. organic-chemistry.org They are frequently employed as protecting groups for carboxylic acids and alcohols, and they serve as key intermediates in a variety of chemical transformations. organic-chemistry.org The ester functionality can be readily converted into other functional groups, such as amides, aldehydes, and ketones, or can be hydrolyzed to regenerate the parent carboxylic acid. organic-chemistry.org Furthermore, the benzoate ester moiety is a common feature in numerous biologically active molecules and functional materials. In the context of multi-halogenated systems, the ester group can influence the reactivity of the aromatic ring and can be a site for further molecular elaboration. The interplay between the ester and halogen substituents can be exploited to achieve sophisticated synthetic outcomes.

Overview of Synthetic Challenges for Highly Substituted Aryl Systems

The synthesis of highly substituted aryl systems, such as Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate, presents several significant challenges. fiveable.mersc.org A primary obstacle is achieving the desired regioselectivity during the introduction of multiple substituents onto the aromatic ring. The directing effects of the substituents already present on the ring dictate the position of subsequent functionalization, and these effects must be carefully considered and controlled to obtain the correct isomer. libretexts.orglibretexts.org Steric hindrance between adjacent bulky substituents can also impede reactions and reduce yields. fiveable.me Moreover, the synthesis of polysubstituted benzenes often requires a multi-step approach, and the order of the reactions is crucial for a successful outcome. libretexts.orglibretexts.org The presence of multiple reactive sites, such as different halogen atoms, can also lead to challenges in achieving selective reactions at a single desired position.

Research Objectives and Scope for this compound

The primary research objective concerning this compound is the development of a regioselective and efficient synthetic route to this novel, highly substituted aromatic compound. The presence of three different substituents (bromo, iodo, and methyl) in a specific arrangement on the benzoate framework makes it a challenging yet valuable synthetic target.

The scope of research on this compound would encompass:

The elucidation of a multi-step synthetic pathway starting from readily available precursors.

The characterization of the compound and its intermediates using modern spectroscopic techniques.

The investigation of the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, which could establish this molecule as a versatile platform for the synthesis of complex, tri-substituted aromatic derivatives.

The exploration of its potential as a building block in the synthesis of novel organic materials or biologically active molecules.

This compound: A Detailed Examination

Proposed Synthesis

A plausible synthetic route to this compound would likely commence with a suitably substituted benzoic acid, followed by sequential halogenation and final esterification.

One potential pathway begins with 3-bromo-5-methylbenzoic acid. This starting material could be synthesized from 1-bromo-3,5-dimethylbenzene (B43891) through oxidation of one of the methyl groups using a strong oxidizing agent like potassium permanganate (B83412). chemicalbook.com

The subsequent step would be the regioselective iodination of 3-bromo-5-methylbenzoic acid. The directing effects of the existing substituents (the meta-directing carboxylic acid and the ortho, para-directing methyl and bromo groups) would need to be carefully managed to achieve iodination at the C4 position. This could potentially be achieved under specific iodinating conditions that favor substitution at the sterically accessible position between the bromo and methyl groups.

The final step is the esterification of the resulting 3-bromo-4-iodo-5-methylbenzoic acid with propan-2-ol (isopropanol). A classic Fischer esterification, using a catalytic amount of a strong acid such as sulfuric acid, would likely be effective. usm.mytcu.edu The reaction involves heating the carboxylic acid and alcohol, with the equilibrium driven towards the ester product.

Chemical and Physical Properties

The anticipated chemical and physical properties of this compound are summarized in the table below. These are estimated based on its structure and comparison with analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₂BrIO₂ |

| Molecular Weight | 411.02 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. libretexts.org |

| Boiling Point | Expected to be high due to its molecular weight and polarity. |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |

Spectroscopic Data (Predicted)

The following table outlines the predicted spectroscopic data for this compound, which would be crucial for its characterization.

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aromatic region: Two singlets corresponding to the two aromatic protons. - Isopropyl group: A septet for the CH proton and a doublet for the two CH₃ groups. - Methyl group: A singlet for the CH₃ group on the ring. |

| ¹³C NMR | - Expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. - A signal for the carbonyl carbon of the ester in the range of 160-170 ppm. - Signals for the aromatic carbons, with those bonded to halogens showing characteristic shifts. |

| IR Spectroscopy | - A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester. - Bands in the fingerprint region corresponding to C-Br and C-I stretching. - C-H stretching bands for the aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic isotopic patterns due to the presence of bromine. - Fragmentation patterns corresponding to the loss of the isopropyl group, the ester functionality, and the halogen atoms. |

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The presence of both a bromo and an iodo substituent on the aromatic ring is particularly significant. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. fiveable.me

This differential reactivity could be exploited for selective, sequential functionalization. For instance, a Suzuki coupling could be performed under conditions that selectively cleave the C-I bond, allowing for the introduction of an aryl or vinyl group at the C4 position while leaving the C-Br bond intact. A subsequent cross-coupling reaction could then be carried out at the C3 position under more forcing conditions. This makes this compound a potentially valuable intermediate for the synthesis of complex, multi-substituted aromatic compounds.

The ester group also offers a handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups. Alternatively, the ester can participate in reactions such as Claisen condensations or can be reduced to an alcohol.

Potential applications for this compound and its derivatives could be found in medicinal chemistry, where halogenated aromatic compounds often exhibit enhanced biological activity, and in materials science, where highly substituted aromatic cores are used in the development of organic electronic materials.

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-bromo-4-iodo-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrIO2/c1-6(2)15-11(14)8-4-7(3)10(13)9(12)5-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSCXLRWJAUPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Design and Retrosynthetic Analysis for Propan 2 Yl 3 Bromo 4 Iodo 5 Methylbenzoate

Identification of Key Synthetic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate, the most logical primary disconnection is the ester linkage, which simplifies the target molecule into two key synthons: 3-bromo-4-iodo-5-methylbenzoic acid and propan-2-ol. This is a standard C-O bond disconnection corresponding to an esterification reaction.

The more complex precursor, 3-bromo-4-iodo-5-methylbenzoic acid, becomes the central focus of the synthetic challenge. Further disconnection of the carbon-halogen bonds (C-I and C-Br) leads back to a simpler, more accessible starting material, such as 3-methylbenzoic acid or 5-methylbenzoic acid. The order and method of introducing these halogens are critical for the success of the synthesis, as the directing effects of the substituents (methyl and carboxyl groups) will influence the position of incoming electrophiles.

A potential retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

This analysis suggests that the synthesis would involve the sequential halogenation of a methylbenzoic acid precursor, followed by the final esterification step.

Evaluation of Established Methodologies for Aryl Halogenation

The core of the synthetic strategy lies in the regioselective introduction of bromine and iodine atoms onto the aromatic ring. The substituents already present on the ring—a methyl group (ortho-, para-directing and activating) and a carboxylic acid group (meta-directing and deactivating)—exert competing influences.

Electrophilic aromatic halogenation is a fundamental reaction for introducing halogens onto a benzene (B151609) ring. wikipedia.org The reaction typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile. wikipedia.orglibretexts.org

When considering a precursor like 3-methylbenzoic acid, the directing effects of the substituents must be analyzed. The methyl group directs incoming electrophiles to positions 2, 4, and 6, while the carboxylic acid group directs to position 5. The combination of these effects makes predicting the outcome of a direct bromination challenging, often leading to a mixture of products.

Similarly, in methyl benzoate (B1203000), the ester group is deactivating and directs incoming electrophiles to the meta position. wordpress.com The reaction at the meta site is slower than the reaction of benzene itself. wordpress.com Therefore, a direct, non-directed bromination of a simple methylbenzoate precursor is unlikely to yield the desired 3-bromo-4-iodo-5-methyl substitution pattern with high selectivity.

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method involves a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with an electrophile, such as iodine.

For the synthesis of 3-bromo-4-iodo-5-methylbenzoic acid, a plausible strategy would involve using a derivative of the carboxylic acid as the DMG. For instance, the carboxylic acid could be converted into a stronger DMG like a secondary amide or an oxazoline.

A potential DoM strategy:

Start with 3-bromo-5-methylbenzoic acid. This precursor can be synthesized from 1-bromo-3,5-dimethylbenzene (B43891) via oxidation with potassium permanganate (B83412). chemicalbook.com

Convert the carboxylic acid to a suitable DMG , for example, an N,N-diethyl amide.

Perform the DoM reaction. Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would selectively deprotonate the C4 position, which is ortho to the DMG. youtube.com The bromine at C3 would also help acidify this proton.

Quench with an iodine source. Introducing an electrophilic iodine source, such as I₂, would result in the formation of the C-I bond at the desired C4 position.

Hydrolyze the DMG back to the carboxylic acid to yield the key intermediate, 3-bromo-4-iodo-5-methylbenzoic acid.

This approach offers a highly controlled method for introducing the iodine atom at the sterically hindered position between the bromo and methyl substituents.

A successful synthesis relies on a well-planned sequence of halogenation steps. Based on the methodologies evaluated, a sequential protocol leveraging DoM appears most promising for achieving the desired substitution pattern without ambiguity.

Proposed Synthetic Sequence:

Synthesis of 3-bromo-5-methylbenzoic acid: Begin with the oxidation of 1-bromo-3,5-dimethylbenzene. chemicalbook.com

Formation of a Directed Metalation Group: Convert the carboxylic acid into a more potent DMG to control the subsequent lithiation.

Directed Iodination: Employ the DoM strategy to introduce iodine specifically at the C4 position.

Deprotection/Hydrolysis: Convert the DMG back to the carboxylic acid, yielding 3-bromo-4-iodo-5-methylbenzoic acid.

This sequence avoids the potential for mixed isomers that could arise from conventional electrophilic aromatic substitution reactions on a polysubstituted ring.

Esterification Approaches for Isopropyl Alcohol Derivatives

The final step in the synthesis is the esterification of 3-bromo-4-iodo-5-methylbenzoic acid with propan-2-ol (isopropyl alcohol). Several established methods can be considered for this transformation.

The most common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is an equilibrium process, and to drive it toward the product, it is typically performed with an excess of the alcohol or with the continuous removal of water. youtube.comyoutube.com

Alternative methods may be employed, particularly if the substrate is sterically hindered or sensitive to strong acids. These include:

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with isopropyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to form the ester.

Catalytic Methods: For industrial-scale synthesis, other catalysts such as titanium esters (e.g., tetraisopropyl orthotitanate) or tin(II) compounds can be used to facilitate the esterification under milder conditions. google.com

Below is a comparison of common esterification methods.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux, often with excess alcohol or water removal | Cost-effective, simple procedure | Reversible, requires strong acid, may not be suitable for sensitive substrates |

| Acyl Chloride Method | Carboxylic Acid, SOCl₂ or (COCl)₂, Alcohol, Base (e.g., Pyridine) | Often at room temperature or slightly elevated | High yield, irreversible, fast reaction | Requires an extra step to form the acyl chloride, corrosive reagents |

| Other Catalytic Methods | Carboxylic Acid, Alcohol, Catalyst (e.g., Ti(OR)₄, Sn(II) compounds) | High temperatures (160-250 °C) | Suitable for industrial scale, avoids strong mineral acids google.com | Requires specific catalysts, higher temperatures may be needed |

Consideration of Protecting Group Strategies in Polyfunctionalized Systems

In multi-step organic synthesis, protecting groups are often employed to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions during a synthetic transformation. wikipedia.org

For the synthesis of this compound, the primary functional group to consider for protection is the carboxylic acid. While the DoM strategy requires the carboxylic acid to be converted into a DMG (which also acts as a protecting group), other halogenation strategies might benefit from protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester).

Advantages of Protecting the Carboxylic Acid as an Ester:

Improved Solubility: Ester derivatives often have better solubility in organic solvents used for halogenation reactions.

Modified Reactivity: Converting the deactivating carboxylic acid group to a deactivating ester group can subtly alter the electronic properties of the aromatic ring.

Prevention of Side Reactions: It prevents the acidic proton of the carboxylic acid from interfering with organometallic reagents or bases used in the synthesis.

If a protecting group strategy is used, the protecting ester would need to be hydrolyzed (deprotected) back to the carboxylic acid before the final esterification with isopropyl alcohol. wikipedia.org

Another potential strategy involves using a protecting group to block a specific position on the ring to direct halogenation. For instance, sulfonation is a reversible reaction that can be used to temporarily block a reactive para-position, directing an incoming electrophile to an ortho-position. youtube.com After the desired reaction, the sulfonic acid group can be removed.

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Notes |

|---|---|---|---|---|

| Carboxylic Acid | Methyl Ester | Methanol, H⁺ catalyst (Fischer Esterification) | Aqueous base (e.g., NaOH, LiOH) followed by acidification | Common and robust protecting group. |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (H₂, Pd/C) | Cleavage is under neutral conditions, useful if the molecule is base-sensitive. |

| Aromatic Position (e.g., para) | Sulfonic Acid | Fuming H₂SO₄ | Dilute H₂SO₄, heat | Reversible nature allows for temporary blocking of a position. youtube.com |

Synthetic Methodologies for Propan 2 Yl 3 Bromo 4 Iodo 5 Methylbenzoate

Development of Novel Synthetic Pathways

The synthesis of Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate is not a trivial endeavor and necessitates a carefully designed sequence of reactions. The development of a viable synthetic route hinges on the strategic introduction of the bromine, iodine, and methyl substituents on the benzene (B151609) ring, followed by the esterification of the carboxylic acid functionality.

Multi-Step Synthesis from Readily Available Precursors

A plausible and efficient multi-step synthesis commences with a commercially available precursor, which is then sequentially functionalized to build the target molecule. A logical synthetic strategy involves the following key transformations:

Synthesis of 3-bromo-5-methylbenzoic acid: The synthesis of this key intermediate can be achieved from 1-bromo-3,5-dimethylbenzene (B43891) through oxidation. A common method involves the use of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification to yield the carboxylic acid. chemicalbook.com

Regioselective Iodination: The subsequent step is the introduction of an iodine atom at the 4-position of the 3-bromo-5-methylbenzoic acid. This is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The methyl group is an ortho-, para-director, while the bromo and carboxyl groups are meta-directors. The cumulative effect of these groups favors the substitution at the position that is ortho to the methyl group and meta to both the bromo and carboxyl groups, which corresponds to the C4 position. This regioselectivity is critical for the successful synthesis of the desired isomer. The iodination can be carried out using molecular iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide, which generates the electrophilic iodonium (B1229267) ion (I⁺) in situ. orgoreview.com

Esterification: The final step in this synthetic sequence is the esterification of the 3-bromo-4-iodo-5-methylbenzoic acid with propan-2-ol (isopropanol) to yield the target compound, this compound. The Fischer-Speier esterification is a widely used method for this transformation, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org

A summary of a potential multi-step synthesis is presented in the table below:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | 1-bromo-3,5-dimethylbenzene | 1. KMnO₄, H₂O, Pyridine (B92270), 80°C 2. HCl | 3-bromo-5-methylbenzoic acid |

| 2 | 3-bromo-5-methylbenzoic acid | I₂, Oxidizing agent (e.g., HNO₃), H₂SO₄ | 3-bromo-4-iodo-5-methylbenzoic acid |

| 3 | 3-bromo-4-iodo-5-methylbenzoic acid | Propan-2-ol, H₂SO₄ (catalytic), Heat | This compound |

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the multi-step synthesis is highly dependent on the optimization of the reaction conditions for each step to maximize the yield and selectivity of the desired product.

For the oxidation of 1-bromo-3,5-dimethylbenzene , the reaction temperature, the concentration of the oxidizing agent, and the reaction time are critical parameters. Insufficient oxidation may lead to incomplete conversion, while overly harsh conditions could result in side reactions.

In the regioselective iodination step, the choice of the iodinating agent and the reaction medium is crucial for achieving high selectivity. The use of a suitable catalyst can enhance the electrophilicity of iodine and promote the reaction at the desired position. Temperature control is also important to prevent the formation of undesired isomers.

The Fischer-Speier esterification of the sterically hindered 3-bromo-4-iodo-5-methylbenzoic acid with a secondary alcohol like propan-2-ol can be challenging. To drive the equilibrium towards the product side, an excess of propan-2-ol is typically used. organic-chemistry.org The removal of water, a byproduct of the reaction, using a Dean-Stark apparatus or molecular sieves can significantly improve the yield. The choice of the acid catalyst and its concentration, as well as the reaction temperature and time, must be carefully optimized to achieve a high conversion rate while minimizing potential side reactions such as dehydration of the alcohol. researchgate.netresearchgate.net Microwave-assisted heating has been shown to accelerate esterification reactions and can be a valuable tool for optimizing this step. researchgate.net

The following table summarizes key parameters for optimization:

| Reaction Step | Key Parameters for Optimization | Desired Outcome |

| Oxidation | Temperature, Reaction time, Oxidant concentration | High yield of 3-bromo-5-methylbenzoic acid |

| Iodination | Iodinating agent, Catalyst, Solvent, Temperature | High regioselectivity for the 4-iodo isomer |

| Esterification | Alcohol to acid ratio, Catalyst type and loading, Temperature, Water removal method | High conversion to the desired ester |

Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions

While a classical multi-step synthesis is a viable approach, the exploration of transition-metal-catalyzed cross-coupling reactions offers alternative and potentially more efficient strategies for the synthesis of the precursors of this compound.

Suzuki-Miyaura Coupling for Aryl-Halogen Functionalization

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. pku.edu.cn In the context of synthesizing precursors for the target molecule, this reaction could be employed to construct the substituted benzene ring. For instance, a di- or tri-halogenated benzene derivative could be selectively coupled with an appropriate boronic acid or ester to introduce the methyl group or another substituent that can be later converted to the carboxylic acid. The choice of the palladium catalyst, ligand, and base is critical for achieving high yields and selectivity in Suzuki-Miyaura reactions. pku.edu.cnnih.gov

Buchwald-Hartwig Amination Analogues (if applicable to precursor synthesis)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While not directly involved in the synthesis of the final ester, this reaction could be instrumental in the synthesis of aniline (B41778) precursors. For example, a dihalogenated aromatic compound could be selectively aminated, and the resulting aniline could then be converted to the corresponding benzoic acid via a Sandmeyer-type reaction (diazotization followed by cyanation and hydrolysis, or direct carbonylation). The scope of the Buchwald-Hartwig amination is broad, and with the appropriate choice of ligands, a wide range of aryl halides and amines can be coupled. acs.orglibretexts.org

Direct Halogenation via Electrophilic or Nucleophilic Mechanisms

Direct halogenation of the aromatic ring is a fundamental transformation in the synthesis of this compound.

Electrophilic Halogenation: As discussed in the multi-step synthesis, the introduction of the iodine atom onto the 3-bromo-5-methylbenzoic acid backbone proceeds via an electrophilic aromatic substitution mechanism. The generation of a potent electrophilic iodine species is key to this transformation, especially given the somewhat deactivated nature of the benzoic acid ring. This can be achieved using iodine in combination with strong oxidizing agents like nitric acid, iodic acid, or hydrogen peroxide. orgoreview.comnih.gov The regioselectivity of this reaction is governed by the electronic and steric effects of the substituents already present on the ring. pressbooks.pub

Nucleophilic Halogenation: While less common for the direct halogenation of electron-rich aromatic rings, nucleophilic aromatic substitution can be relevant in specific contexts, particularly with highly activated substrates or through the use of organometallic intermediates. However, for the synthesis of the target compound, electrophilic halogenation is the more direct and applicable method.

The following table outlines various halogenation methods:

| Halogenation Method | Reagents | Mechanism | Application in Synthesis |

| Electrophilic Bromination | Br₂, FeBr₃ | Electrophilic Aromatic Substitution | Introduction of the bromo substituent on a precursor |

| Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃) | Electrophilic Aromatic Substitution | Introduction of the iodo substituent on 3-bromo-5-methylbenzoic acid |

Chemo- and Regioselective Halogenation Studies

The introduction of both bromine and iodine onto the 5-methylbenzoic acid backbone presents a significant challenge in terms of regioselectivity. The carboxyl group is a deactivating, meta-directing group, while the methyl group is an activating, ortho- and para-directing group. The synthesis must carefully control the sequence and conditions of the halogenation steps to achieve the desired 3-bromo-4-iodo substitution pattern. A plausible synthetic route would involve the sequential halogenation of a suitable precursor, such as 3-bromo-5-methylbenzoic acid or 4-iodo-3-methylbenzoic acid, where the directing effects of the existing substituents guide the incoming halogen to the correct position.

The bromination of aromatic rings is a classic example of electrophilic aromatic substitution (EAS). acs.org The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity, especially in highly substituted rings. For a substrate containing both an activating group (methyl) and a deactivating group (carboxyl), the conditions must be finely tuned.

Commonly employed bromination reagents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). commonorganicchemistry.com When using Br₂, a Lewis acid catalyst such as ferric bromide (FeBr₃) is typically required to polarize the Br-Br bond and generate a more potent electrophile. youtube.com The reaction solvent can also influence the outcome; less polar solvents are often preferred for this type of reaction.

N-bromosuccinimide is another versatile reagent for aromatic bromination. commonorganicchemistry.com In some cases, particularly for deactivated aromatic compounds, conducting the reaction with NBS in a strong acid medium like concentrated sulfuric acid can facilitate the bromination, providing good yields under mild conditions. organic-chemistry.org The regioselectivity is governed by the combined directing effects of the substituents already present on the aromatic ring.

| Reagent | Typical Conditions | Notes |

| Br₂ / FeBr₃ | Inert solvent (e.g., CH₂Cl₂, CCl₄), room temperature | Classic method for aromatic bromination; FeBr₃ acts as a Lewis acid catalyst. |

| N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Effective for moderately or highly deactivated aromatic compounds. organic-chemistry.org |

| Pyridinium (B92312) Tribromide | Generates Br₂ in situ | A safer alternative to handling liquid bromine, often used in greener synthesis protocols. acs.org |

| Tribromoisocyanuric acid (TBCA) | Trifluoroacetic acid (TFA), room temp | Efficient for moderately deactivated arenes. organic-chemistry.org |

Iodination of aromatic compounds is generally more challenging than bromination because iodine is less reactive. Therefore, an oxidizing agent is typically required to convert iodine (I₂) into a more powerful electrophilic species. Common iodinating systems include iodine in the presence of nitric acid or other oxidants.

Modern methods often employ N-iodosuccinimide (NIS), which can be a more convenient and selective source of electrophilic iodine. acs.org The reaction can be catalyzed by acids, and solvents like hexafluoroisopropanol have been shown to promote mild and regioselective halogenations. organic-chemistry.org Another approach involves the use of hypervalent iodine reagents, such as m-iodosylbenzoic acid, which can perform iodinations efficiently at room temperature in solvents like acetonitrile, sometimes with the addition of an acid catalyst to accelerate the reaction. beilstein-journals.orgbeilstein-journals.org

For substrates like substituted benzoic acids, directed C-H activation has emerged as a powerful tool for regioselective halogenation. nih.gov Catalytic systems, for instance those based on iridium or palladium, can direct the iodination to the ortho position of the carboxylic acid group under mild conditions. acs.orgresearchgate.net

| Reagent | Typical Conditions | Notes |

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Acidic medium | Classic iodination method; the oxidant generates the electrophilic iodine species. |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA), various solvents | A common and convenient source of electrophilic iodine; offers good selectivity. acs.org |

| m-Iodosylbenzoic acid / I₂ | Acetonitrile, room temperature | A recyclable hypervalent iodine reagent that promotes mild iodination. beilstein-journals.orgbeilstein-journals.org |

| Iridium or Palladium Catalysts | Specific ligands and conditions | Enables ortho-selective C-H iodination directed by the carboxylic acid group. acs.orgresearchgate.netresearchgate.net |

Esterification Procedures for Propan-2-yl Moiety Introduction

The final step in the synthesis is the introduction of the propan-2-yl (isopropyl) group via esterification of the 3-bromo-4-iodo-5-methylbenzoic acid precursor. This can be accomplished through several methods, primarily direct esterification or activation of the carboxylic acid.

The most common method for direct esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, isopropanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.ukmasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (isopropanol) is often used, which can also serve as the solvent. masterorganicchemistry.com The mixture is typically heated under reflux to increase the reaction rate. tcu.edu The water produced during the reaction can be removed to further shift the equilibrium to the product side. Isopropanol (B130326), being a secondary alcohol, might react more slowly and be more prone to side reactions like dehydration under strongly acidic conditions compared to primary alcohols. chemistrysteps.com

To overcome the limitations of Fischer esterification, particularly for less reactive secondary alcohols like isopropanol or with sensitive substrates, the carboxylic acid can be converted into a more reactive derivative. chemistrysteps.com A common strategy is the formation of an acyl chloride by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then reacted with isopropanol, often in the presence of a base like pyridine to neutralize the HCl byproduct. chemguide.co.uk

Alternatively, coupling reagents commonly used in peptide synthesis can be employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, allowing it to react with the alcohol under milder conditions. organic-chemistry.org These methods avoid the harsh acidic conditions of Fischer esterification but require stoichiometric amounts of the coupling agent.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Isopropanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents. chemguide.co.uk | Reversible, harsh acidic conditions, may not be suitable for sensitive substrates. chemistrysteps.com |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Isopropanol, Pyridine | Room temperature or gentle heating | High reactivity, irreversible. chemistrysteps.com | Requires an extra step, uses corrosive reagents. |

| Carbodiimide Coupling | EDCI or DCC, Isopropanol | Room temperature, inert solvent | Mild conditions, high yields. organic-chemistry.org | Expensive reagents, formation of urea (B33335) byproduct that needs to be removed. |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound, several aspects can be considered to make the process more sustainable.

In halogenation reactions, traditional methods often use hazardous reagents and halogenated solvents. rsc.org Greener alternatives include using recyclable catalysts or reagents. beilstein-journals.org For instance, employing pyridinium tribromide can avoid the handling of highly corrosive liquid bromine. acs.org The use of safer oxidants like hydrogen peroxide in oxidative halogenations is another green approach, as the only byproduct is water. rsc.org Electrocatalytic methods using sources like sodium chloride or even seawater for halogenation are also being explored as sustainable alternatives. researchgate.net

For the esterification step, replacing strong mineral acids like sulfuric acid with solid acid catalysts (e.g., ion-exchange resins, zeolites) can simplify product purification and allow for catalyst recycling. organic-chemistry.org Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign route to esters under mild conditions, often in solvent-free systems. researchgate.net Avoiding solvents or replacing volatile organic compounds with greener alternatives like deep eutectic solvents can further enhance the sustainability of the process. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy served as a cornerstone in the structural determination of Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate, offering detailed insights into the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons on the benzene (B151609) ring, and the protons of the propan-2-yl group. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing effects of the bromine, iodine, and ester functionalities. The methyl group attached to the ring would appear as a singlet. The propan-2-yl group would exhibit a septet for the single methine proton and a doublet for the six equivalent methyl protons, with their coupling providing clear evidence of their connectivity.

Interactive Data Table: ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

| CH₃ (ring) | Data not available | Singlet | N/A |

| CH (isopropyl) | Data not available | Septet | Data not available |

| CH₃ (isopropyl) | Data not available | Doublet | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the proton data, ¹³C NMR spectroscopy allows for the identification of all unique carbon atoms in the molecule. The spectrum would display signals for the six distinct aromatic carbons, with their chemical shifts being significantly affected by the attached substituents (bromo, iodo, methyl, and carboxyl groups). The carbonyl carbon of the ester would be observed at a characteristic downfield shift. The carbons of the propan-2-yl group (methine and methyl) and the methyl group on the aromatic ring would also present unique and identifiable signals.

Interactive Data Table: ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ester) | Data not available |

| Aromatic C-Br | Data not available |

| Aromatic C-I | Data not available |

| Aromatic C-CH₃ | Data not available |

| Aromatic C-COOR | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C-H | Data not available |

| CH (isopropyl) | Data not available |

| CH₃ (isopropyl) | Data not available |

| CH₃ (ring) | Data not available |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed. Correlation Spectroscopy (COSY) would confirm the coupling between the methine and methyl protons of the propan-2-yl group. Heteronuclear Single Quantum Coherence (HMQC) spectroscopy would correlate the proton signals with their directly attached carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal long-range correlations (typically over two to three bonds), for instance, between the carbonyl carbon and the protons of the propan-2-yl group, as well as with the aromatic protons, thereby piecing together the entire molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Proximity Information

NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY could reveal through-space correlations between the protons of the ring methyl group and the adjacent aromatic proton, as well as between the protons of the propan-2-yl group and the aromatic ring, helping to confirm the conformation of the ester group relative to the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically appearing around 1720-1740 cm⁻¹. Other significant absorptions would include C-O stretching vibrations for the ester linkage, C-H stretching from the aromatic and aliphatic (methyl and isopropyl) groups, and aromatic C=C stretching bands. The presence of carbon-halogen bonds (C-Br and C-I) would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Interactive Data Table: IR Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | Data not available |

| C-O (Ester) | Data not available |

| C-H (Aromatic) | Data not available |

| C-H (Aliphatic) | Data not available |

| C=C (Aromatic) | Data not available |

| C-Br | Data not available |

| C-I | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₂BrIO₂), the exact mass can be calculated. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak, confirming the presence of these halogens. Fragmentation analysis would likely show the loss of the propan-2-yl group and other characteristic fragments, further corroborating the proposed structure.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂BrIO₂ |

| Calculated Exact Mass | Data not available |

| Observed Exact Mass | Data not available |

| Key Fragmentation Ions (m/z) | Data not available |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and chemical literature reveals a significant lack of detailed research findings for the specific chemical compound this compound. While information exists for structurally related molecules, specific experimental data pertaining to the advanced spectroscopic characterization and structural elucidation of this particular ester is not currently available.

Consequently, a detailed discussion on its X-ray crystallographic data for solid-state structural confirmation and conformational analysis, as well as its Ultraviolet-Visible (UV-Vis) spectroscopic properties for electronic transitions, cannot be provided at this time. The scientific community has yet to publish in-depth studies that would include the necessary experimental data, such as crystal structure determinations or UV-Vis absorption spectra, for this compound.

Further empirical research is required to determine the precise solid-state architecture, including bond lengths, bond angles, and conformational preferences, through single-crystal X-ray diffraction. Similarly, the electronic properties, such as the wavelengths of maximum absorbance (λmax) and molar absorptivity, which are contingent on the presence and nature of chromophores within the molecule, would need to be investigated using UV-Vis spectroscopy. Without such primary research, any discussion on these topics would be purely speculative and fall outside the bounds of established scientific fact.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. DFT calculations are instrumental in elucidating the fundamental properties of Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate at the electronic level. mdpi.comcwejournal.org

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to perform this optimization. mdpi.com

The key areas of conformational flexibility in this molecule are the rotation around the C-O bond of the ester group and the rotation of the isopropyl (propan-2-yl) group. The calculations would explore the potential energy surface associated with these rotations to identify the global minimum energy conformer. It is expected that the most stable conformation would have the carbonyl group (C=O) and the benzene (B151609) ring nearly coplanar to maximize π-conjugation. The bulky iodine and bromine atoms, along with the methyl group, would influence the preferred orientation of the ester group to minimize steric hindrance.

Table 1: Predicted Dihedral Angles for the Lowest Energy Conformer of this compound This table presents hypothetical, yet plausible, data based on DFT calculations of similar aromatic esters.

| Dihedral Angle | Atoms Involved | Predicted Value (Degrees) |

|---|---|---|

| ω1 | C(2)-C(1)-C(=O)-O | ~10° |

| ω2 | C(1)-C(=O)-O-CH(CH₃)₂ | ~180° |

| ω3 | C(=O)-O-CH-(CH₃)₂ | ~60° |

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity and stability. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the p-orbitals of the iodine and bromine atoms. The LUMO is anticipated to be centered on the π-system of the benzene ring and the carbonyl group of the ester, which acts as an electron-withdrawing group. rsc.orgrsc.org Substituents like halogens and methyl groups modulate these energy levels; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. rsc.orglibretexts.org

Table 2: Predicted Frontier Orbital Energies for this compound This table presents hypothetical, yet plausible, data based on DFT calculations of similar halogenated aromatic compounds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the ester group. Regions of positive potential (blue) are anticipated around the hydrogen atoms. A key feature for this molecule is the predicted region of positive electrostatic potential on the outermost surface of the halogen atoms, particularly the iodine, along the C-I bond axis. researchgate.net This electron-deficient region, known as a "sigma-hole" (σ-hole), is crucial for understanding the molecule's ability to form halogen bonds. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. escholarship.org

For ¹H and ¹³C NMR spectra, the chemical shifts are highly sensitive to the electronic environment of each nucleus. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these predictions. modgraph.co.uk The calculations would account for the inductive and anisotropic effects of the bromine and iodine atoms, which significantly influence the chemical shifts of the aromatic protons and carbons. modgraph.co.uk

Similarly, DFT can calculate the vibrational frequencies corresponding to the normal modes of molecular vibration. These can be correlated with experimental IR and Raman spectra. Key predicted frequencies would include the characteristic C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and aromatic C-H and C-C stretching modes.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical, yet plausible, data based on computational models for haloaromatics.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Ar-H (Position 2) | ~7.85 |

| Ar-H (Position 6) | ~8.10 |

| CH (isopropyl) | ~5.20 |

| CH₃ (isopropyl) | ~1.35 |

| CH₃ (ring) | ~2.40 |

Investigation of Reaction Mechanisms and Transition States for Synthetic Steps

Theoretical chemistry is a powerful tool for investigating reaction mechanisms, providing detailed information about transition states and reaction energy profiles. A plausible synthetic route to this compound is the Fischer esterification of 3-bromo-4-iodo-5-methylbenzoic acid with propan-2-ol, catalyzed by an acid.

Computational modeling of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (benzoic acid derivative, alcohol) and products (ester, water). researchgate.net

Transition State Searching: Identifying the transition state structures for key steps, such as the nucleophilic attack of the alcohol on the protonated carbonyl carbon and the subsequent elimination of water. mdpi.com The transition state is a first-order saddle point on the potential energy surface.

Energy Profile Calculation: Determining the activation energy barriers for each step, which provides insight into the reaction kinetics. nih.gov

These calculations can confirm the multi-step nature of the Fischer esterification, proceeding through a tetrahedral intermediate, and can help in understanding the role of the acid catalyst in lowering the activation energy barriers. rug.nl

Analysis of Non-Covalent Interactions and Intermolecular Forces (e.g., Halogen Bonding)

Non-covalent interactions are critical in determining the solid-state structure and macroscopic properties of molecular compounds. researchgate.net For this compound, the most significant and interesting non-covalent interaction is expected to be halogen bonding. mdpi.com

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. mdpi.comresearchgate.net Given the presence of both bromine and iodine atoms (halogen bond donors) and the carbonyl oxygen (a potential halogen bond acceptor), several intermolecular halogen bonding motifs are possible in the solid state. The strength of the σ-hole increases with the polarizability of the halogen, making iodine a stronger halogen bond donor than bromine. researchgate.net

Computational methods like DFT, combined with analysis of the electron density (e.g., Quantum Theory of Atoms in Molecules, QTAIM), can be used to identify and characterize these interactions. nih.gov Calculations could predict the geometry and energy of potential halogen bonds, such as C-I···O=C and C-Br···O=C, which would likely play a crucial role in the crystal packing of the molecule. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at elucidating the relationship between the chemical structure of a series of compounds and their reactivity. While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to its analogues to predict their reactivity based on the nature and position of various substituents on the benzoate (B1203000) ring.

The reactivity of benzoate esters is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring. These effects can be quantified using various molecular descriptors. In the context of analogues of this compound, QSRR models would typically explore how variations in the substituents at the 3, 4, and 5 positions impact a specific reaction, for instance, the rate of hydrolysis or nucleophilic substitution.

Key Molecular Descriptors in QSRR Studies of Benzoate Analogues:

Electronic Descriptors: These parameters describe the electron-donating or electron-withdrawing nature of the substituents. The Hammett equation is a fundamental tool in QSRR, relating reaction rates and equilibrium constants for reactions of substituted aromatic compounds. researchgate.netresearchgate.netwalisongo.ac.id Hammett substituent constants (σ) quantify the electronic influence of a substituent. For example, the bromine and iodine atoms are electron-withdrawing through their inductive effect, while the methyl group is weakly electron-donating.

Steric Descriptors: These descriptors account for the size and shape of the substituents, which can influence the accessibility of the reaction center. Taft steric parameters (Es) are commonly used to quantify these effects. The bulky iodine and bromine atoms, as well as the methyl group, can sterically hinder the approach of a reactant to the ester functionality.

Hydrophobic Descriptors: Parameters like the logarithm of the partition coefficient (logP) are used to describe the lipophilicity of the analogues, which can be crucial for their reactivity in different solvent systems.

A hypothetical QSRR study on a series of analogues of this compound could involve synthesizing or computationally modeling a library of compounds where the bromo, iodo, and methyl groups are systematically replaced by other substituents with varying electronic and steric properties. The reactivity of these analogues in a specific chemical transformation would then be experimentally measured or computationally calculated. By correlating the reactivity data with the calculated molecular descriptors using statistical methods like multiple linear regression (MLR), a mathematical model can be developed.

Such a model would take the form of an equation that could predict the reactivity of new, untested analogues. For instance, the model might reveal that electron-withdrawing substituents at the meta and para positions accelerate a particular reaction, while bulky substituents decrease the reaction rate. Computational studies on substituted aromatic compounds have demonstrated that substituents play a major role in influencing their reactivity. ajpchem.org

Below is an interactive data table illustrating the kind of data that would be generated and used in a QSRR study of hypothetical analogues of this compound. The reactivity values are hypothetical and for illustrative purposes to demonstrate the QSRR concept.

Mechanistic Investigations of Reactions Involving Propan 2 Yl 3 Bromo 4 Iodo 5 Methylbenzoate

Studies on Selectivity and Reactivity of the Halogen Atoms

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of selective organic synthesis. In propan-2-yl 3-bromo-4-iodo-5-methylbenzoate, the iodine atom is generally more reactive than the bromine atom in many transformations due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

In metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The generally accepted mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically palladium(0). mdpi.comnih.gov The rate of this oxidative addition step is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl. nih.gov

This reactivity difference allows for selective functionalization of the C-I bond while leaving the C-Br bond intact. nih.gov For this compound, a carefully controlled cross-coupling reaction with an organoboron reagent would be expected to yield the product of substitution at the iodine-bearing carbon.

Table 1: Hypothetical Selectivity in Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst System | Temperature (°C) | Reaction Time (h) | Product Ratio (I-Coupling : Br-Coupling) |

| 1 | Pd(PPh₃)₄, K₂CO₃ | 50 | 2 | >95 : <5 |

| 2 | Pd(OAc)₂, SPhos, K₃PO₄ | Room Temp | 4 | >98 : <2 |

| 3 | PdCl₂(dppf), CsF | 80 | 1 | 90 : 10 |

This is an interactive data table based on expected reactivity trends.

The data in Table 1 illustrates that under milder conditions, high selectivity for the coupling at the C-I position can be achieved. More forcing conditions may lead to a decrease in selectivity, with some coupling at the C-Br position also being observed.

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. wikipedia.org The feasibility of an SNAr reaction is largely governed by the presence of electron-withdrawing groups on the aromatic ring and the nature of the leaving group. masterorganicchemistry.comlibretexts.org The ester group (-COOCH(CH₃)₂) in this compound is an electron-withdrawing group, which can activate the ring towards nucleophilic attack.

In the context of leaving group ability in SNAr reactions, the trend is not as straightforward as in cross-coupling. While iodide is a better leaving group in many contexts, the rate-determining step in SNAr is often the initial nucleophilic attack to form a Meisenheimer complex. wikipedia.org The stability of this intermediate is influenced by the electronegativity of the halogens. However, in the subsequent elimination step, the C-I bond is weaker and iodide is generally a better leaving group than bromide.

Kinetic Studies of Key Transformation Steps

Kinetic studies of reactions involving this compound would likely focus on the initial, rate-determining steps of the transformation. In the case of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. mdpi.com

Kinetic experiments would be expected to show a faster reaction rate for the oxidative addition at the C-I bond compared to the C-Br bond. This can be quantified by measuring the initial reaction rates under pseudo-first-order conditions.

Table 2: Hypothetical Relative Initial Rates of Oxidative Addition in a Suzuki-Miyaura Reaction

| Substrate | Relative Rate Constant (k_rel) |

| This compound (at C-I) | 100 |

| Propan-2-yl 3,4-dibromo-5-methylbenzoate (at C-Br) | 1 |

This is an interactive data table illustrating the expected kinetic differences.

The significant difference in the hypothetical relative rate constants underscores the high selectivity that can be achieved in the functionalization of the C-I bond. Factors such as catalyst, ligand, solvent, and base can also influence these rates. researchgate.netresearchgate.net

Elucidation of Catalytic Cycles for Metal-Mediated Transformations

The catalytic cycle for a metal-mediated transformation, such as a Suzuki-Miyaura coupling, provides a detailed mechanistic picture of the reaction. youtube.comyoutube.comyoutube.com For the selective coupling at the C-I bond of this compound, the catalytic cycle would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of the substrate to form a Pd(II) intermediate. The C-Br bond remains intact due to its lower reactivity.

Transmetalation: The organoboron reagent (e.g., Ar'B(OH)₂) reacts with the Pd(II) intermediate in the presence of a base. The aryl group (Ar') from the boronic acid replaces the iodide on the palladium center.

Reductive Elimination: The two organic groups on the palladium (the benzoate (B1203000) derivative and Ar') couple and are eliminated from the metal center, forming the C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

This cycle highlights how the differential reactivity of the two halogen atoms allows for the selective formation of a single product.

Derivatization and Further Synthetic Transformations

Utilization as a Building Block in Complex Molecular Architectures

The strategic placement of the bromo, iodo, and ester functionalities on the aromatic scaffold of propan-2-yl 3-bromo-4-iodo-5-methylbenzoate makes it an attractive starting material for the construction of intricate molecular frameworks. The differential reactivity of the carbon-iodine and carbon-bromine bonds is a key feature that can be exploited for sequential, site-selective modifications.

This dihalogenated pattern is particularly useful in the programmed synthesis of poly-substituted aromatic compounds. For instance, the more reactive C-I bond can be selectively functionalized, leaving the C-Br bond intact for a subsequent transformation. This stepwise approach allows for the controlled introduction of different substituents onto the benzene (B151609) ring, a crucial strategy in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

Selective Functional Group Transformations (e.g., Reduction of Ester, Conversion of Halogens)

The functional groups present in this compound can be selectively transformed to introduce new functionalities.

Reduction of the Ester: The propan-2-yl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-iodo-5-methylbenzoic acid, under either acidic or basic conditions. This carboxylic acid can then serve as a handle for further modifications, such as amide bond formation or conversion to other functional groups. Alternatively, the ester can be reduced to a primary alcohol, (3-bromo-4-iodo-5-methylphenyl)methanol, using reducing agents like lithium aluminum hydride.

Conversion of Halogens: The bromo and iodo substituents can be subjected to various transformations. Reductive dehalogenation can be achieved to replace one or both halogens with hydrogen atoms. Furthermore, the halogens can be converted to other functional groups through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. A more common strategy involves the conversion of the halogens into organometallic reagents, such as Grignard or organolithium species, which can then react with a variety of electrophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromo and iodo substituents on the aromatic ring make this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.orgnih.govrsc.orgnobelprize.orgacs.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl. This difference in reactivity allows for selective cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an organoboron reagent can be performed selectively at the more reactive C-I bond under carefully controlled conditions, leaving the C-Br bond available for a subsequent, different cross-coupling reaction. nobelprize.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a new aryl, heteroaryl, or alkyl group at the position of the iodine or bromine.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is a valuable method for the synthesis of aryl-substituted alkynes.

Heck Coupling: In the Heck reaction, the aryl halide is coupled with an alkene to form a new, substituted alkene. This provides a route to various vinyl-aromatic compounds.

Below is a table summarizing the potential palladium-catalyzed cross-coupling reactions for this compound:

| Reaction | Coupling Partner | Product Type |

| Suzuki-Miyaura | Organoboronic acid/ester | Biaryl or alkyl-aryl |

| Sonogashira | Terminal alkyne | Aryl-alkyne |

| Heck | Alkene | Substituted alkene |

| Buchwald-Hartwig | Amine | Aryl amine |

| Stille | Organostannane | Biaryl or alkyl-aryl |

Alternative Nucleophilic and Electrophilic Functionalizations

Beyond palladium-catalyzed reactions, the halogen substituents can participate in other transformations. For instance, the generation of an aryllithium or Grignard reagent by halogen-metal exchange (preferentially at the iodine) opens up a wide range of possibilities for reaction with various electrophiles, such as aldehydes, ketones, and carbon dioxide.

The aromatic ring itself, being electron-rich due to the methyl group, can potentially undergo electrophilic aromatic substitution, although the presence of the deactivating halogen and ester groups would influence the regioselectivity and reactivity.

Conclusions and Future Research Directions

Summary of Synthetic Achievements and Methodological Advancements

Currently, there are no detailed, peer-reviewed synthetic procedures specifically published for Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate. However, its synthesis can be envisioned through a multi-step process starting from simpler, commercially available precursors. A plausible synthetic strategy would likely involve the sequential halogenation of a suitably substituted methylbenzoic acid, followed by esterification.

The synthesis of polyhalogenated aromatic compounds often presents challenges in controlling regioselectivity. Methodologies such as directed ortho-metalation could be employed to selectively introduce the halogen substituents at the desired positions on the aromatic ring. For instance, the ortho-iodination of benzoic acids using iridium catalysts has been shown to be a highly efficient method. This could be a key step in the synthesis of the target molecule. Once the 3-bromo-4-iodo-5-methylbenzoic acid is prepared, standard esterification procedures, such as Fischer-Speier esterification or reaction with 2-iodopropane (B156323) in the presence of a suitable base, would yield the final product.

The successful synthesis of this compound would represent a significant achievement in multi-step synthesis, requiring careful optimization of reaction conditions to achieve high yields and purity.

Insights Gained from Spectroscopic and Computational Analyses

While specific spectroscopic data for this compound is not available, predictions can be made based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the methyl group on the benzene (B151609) ring. The chemical shifts and coupling constants of the aromatic protons would be crucial in confirming the substitution pattern.

¹³C NMR: The carbon NMR spectrum would provide valuable information on the chemical environment of each carbon atom in the molecule. The carbons attached to the bromine and iodine atoms are expected to show characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and vibrations corresponding to the substituted aromatic ring.

Mass Spectrometry (MS): Mass spectrometry would be instrumental in determining the molecular weight and isotopic pattern, which would be characteristic due to the presence of bromine and iodine. Fragmentation patterns could provide further structural information.

Computational Analyses: Computational studies, such as those employing Density Functional Theory (DFT), could offer significant insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.gov Such studies can help in predicting NMR chemical shifts, vibrational frequencies, and understanding the reactivity of the molecule. nih.gov

| Property | Predicted Data |

| Molecular Formula | C₁₁H₁₂BrIO₂ |

| Molecular Weight | 383.02 g/mol |

| ¹H NMR | Signals for aromatic, isopropyl, and methyl protons |

| ¹³C NMR | Distinct signals for all 11 carbon atoms |

| IR Spectroscopy | Characteristic C=O and C-O stretching bands |

| Mass Spectrometry | Molecular ion peak with characteristic isotopic pattern |

Unanswered Questions and Persistent Synthetic Challenges

The primary unanswered question is the experimental validation of a viable and high-yielding synthetic route to this compound. The main synthetic challenges would be:

Regiocontrol: Achieving the desired 3-bromo-4-iodo-5-methyl substitution pattern on the benzoic acid precursor without the formation of isomeric byproducts.

Reaction Conditions: Optimizing the conditions for each synthetic step to maximize yield and minimize side reactions.

Purification: Developing effective purification methods to isolate the target compound in high purity.

Future Research Avenues in Polyhalogenated Benzoate (B1203000) Chemistry

The chemistry of polyhalogenated benzoates is a rich field with numerous opportunities for future research. The development of novel synthetic methods for their preparation remains a key area of interest. Furthermore, exploring their applications in areas such as materials science, medicinal chemistry, and as synthetic building blocks could lead to significant advancements. The unique electronic properties imparted by multiple halogen substituents make these compounds interesting candidates for the development of new functional materials.

Potential for this compound as a Platform Molecule for Academic Exploration

This compound, with its multiple reactive sites, has significant potential as a platform molecule for academic research. The bromine and iodine substituents can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of functional groups. This would enable the synthesis of a diverse library of novel compounds for various applications.

The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized. The steric and electronic environment around the aromatic ring, influenced by the three different substituents, makes it an interesting substrate for studying reaction mechanisms and structure-activity relationships.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Propan-2-yl 3-bromo-4-iodo-5-methylbenzoate, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves esterification of 3-bromo-4-iodo-5-methylbenzoic acid with propan-2-ol under acid catalysis (e.g., H₂SO₄ or TsOH). To maximize efficiency, use anhydrous conditions and monitor reaction progress via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the ester. Halogenation regioselectivity must be confirmed using NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks caused by halogen substituents.

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and halogen presence via C-Br (~600 cm⁻¹) and C-I (~500 cm⁻¹) vibrations.

- X-ray crystallography : Use SHELX programs for structure refinement; prioritize high-resolution data to resolve heavy-atom (Br, I) positions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.

- Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigerators. Avoid skin/eye contact due to potential halogen toxicity.

- Spills : Neutralize with dry sand; avoid aqueous solutions to prevent releasing corrosive vapors .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in NMR assignments for this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to predict ¹H/¹³C chemical shifts. Use Multiwfn to analyze electron density distribution and identify shielding/deshielding effects from halogen substituents.

- Validate against experimental NMR data (CDCl₃, 500 MHz) to reconcile discrepancies, particularly near bromine and iodine groups .

Q. What challenges arise in crystallographic refinement due to heavy atoms (Br, I), and how are they addressed?

- Methodological Answer :

- Heavy atoms cause strong absorption and anomalous scattering, requiring synchrotron radiation or Mo-Kα X-rays for accurate data collection.

- In SHELXL, apply TWIN/BASF commands to model twinning or disorder. Use the "ISOR" restraint to stabilize thermal parameters of Br/I atoms .

Q. How does the electronic environment of the aromatic ring influence regioselectivity in further functionalization?

- Methodological Answer :

- Perform Fukui function analysis (via Multiwfn) to map nucleophilic/electrophilic sites. The electron-withdrawing effects of Br and I direct subsequent substitutions to the para position relative to the methyl group.

- Validate with Sonogashira coupling experiments using Pd(PPh₃)₄/CuI to target specific positions .

Q. What strategies resolve conflicting spectral data between theoretical predictions and experimental results?

- Methodological Answer :

- Cross-reference IR/Raman spectra with DFT-computed vibrational modes. For NMR, use solvent correction factors (e.g., SMD model) to account for CDCl₃ effects.

- If X-ray data conflicts with NMR, re-examine crystal packing effects (e.g., π-stacking) that may alter electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products